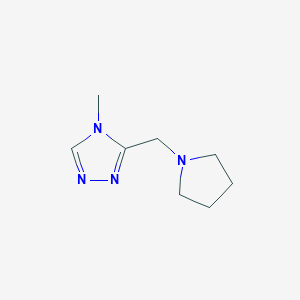

4-methyl-3-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

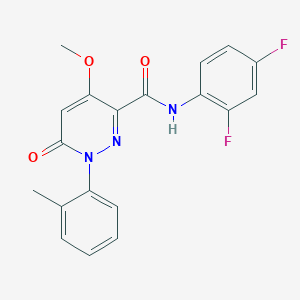

The compound “4-methyl-3-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole” is a complex organic molecule. It contains a triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a methyl group at the 4-position and a pyrrolidin-1-ylmethyl group at the 3-position .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing groups present in the molecule. The triazole ring is a common motif in click chemistry, and may undergo reactions with alkynes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of a triazole ring could potentially increase its stability and make it more resistant to degradation .Wissenschaftliche Forschungsanwendungen

Plant Growth and Agriculture

4-methyl-3-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole derivatives, as part of triazole compounds, have been utilized in agricultural and horticultural applications, primarily as plant growth retardants. These compounds act as inhibitors of specific cytochrome P-450 dependent monooxygenases, allowing for insights into the regulation of terpenoid metabolism, which is closely related to phytohormones and sterols. This regulation affects critical plant processes such as cell division, cell elongation, and senescence, making these compounds valuable tools in physiological research (Grossmann, 1990).

Corrosion Inhibition

Research into 4H-1,2,4-triazole derivatives, including those with structures similar to this compound, has shown significant potential in corrosion inhibition, particularly for the protection of mild steel in acidic environments. These compounds exhibit high inhibition efficiency due to their ability to adsorb onto metal surfaces, effectively protecting them from corrosion. This characteristic is primarily attributed to the presence of specific substituents within the inhibitor molecule, which influence their efficiency (Bentiss et al., 2007).

Antimicrobial and Antioxidant Activities

Triazole derivatives, including this compound, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds, particularly those with a pyridyl moiety, have shown promising antibacterial activity against various human pathogenic microorganisms and significant antioxidant activity. The structural features of these derivatives, such as the presence of a 3-pyridyl or 4-pyridyl moiety, play a crucial role in their biological activities, with variations in these structures affecting their effectiveness (Tay et al., 2022).

Synthesis and Drug Development

The core motif of 1,2,4-triazoles, including the 4-methyl-3-(pyrrolidin-1-ylmethyl) variant, is integral in the development of various clinical drugs due to their significant biological activities. These activities are attributed to the compounds' hydrogen bonding capabilities, solubility, dipole character, and structural rigidity. The synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring has led to the development of compounds with potential applications in various therapeutic areas, including antiviral, anticancer, and anxiolytic treatments (Prasad et al., 2021).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methyl-3-(pyrrolidin-1-ylmethyl)-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c1-11-7-9-10-8(11)6-12-4-2-3-5-12/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMYBBYHLAJHOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CN2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2862917.png)

![6-Azaspiro[3.4]octan-5-ylmethanol;hydrochloride](/img/structure/B2862924.png)

![2-(4-Formylphenoxy)acetic acid [2-(4-methylanilino)-4-thiazolyl]methyl ester](/img/structure/B2862927.png)

![2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2862930.png)

![2-Methyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B2862933.png)